Otobain

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

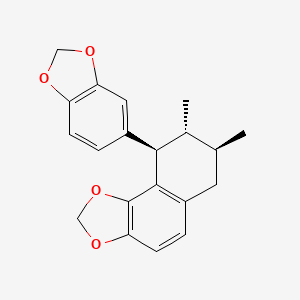

Otobain is a lignan.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Otobain has been primarily studied for its potential therapeutic effects in the following areas:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and biofilm formation. Studies have demonstrated its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : this compound's ability to modulate inflammatory pathways has been highlighted in several studies. It appears to inhibit the production of pro-inflammatory cytokines, which is crucial in managing conditions like arthritis and other inflammatory diseases .

- Neuroprotective Properties : Recent investigations suggest that this compound may protect neuronal cells from oxidative stress-induced damage. It has shown promise in models of neurodegenerative diseases, potentially through the upregulation of antioxidant defenses .

Case Studies and Research Findings

Several case studies have documented the applications and effects of this compound:

Q & A

Q. Basic: What foundational steps are critical for designing an experimental study on Otobain's biochemical interactions?

Methodological Answer:

- Hypothesis Formulation: Define a clear hypothesis grounded in existing theories (e.g., "this compound inhibits Enzyme X via competitive binding"). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate its validity .

- Variable Selection: Identify independent (e.g., this compound concentration) and dependent variables (e.g., enzymatic activity), ensuring controls for confounding factors (e.g., pH, temperature) .

- Experimental Replication: Follow protocols from prior studies (e.g., UV-Vis spectroscopy for kinetic assays) and document deviations to ensure reproducibility .

Q. Advanced: How can factorial design optimize the study of this compound's dose-dependent effects in in vitro models?

Methodological Answer:

- Design Type: Use a 2×2 factorial design to test interactions between this compound concentration (low vs. high) and exposure duration (short vs. long). This allows simultaneous evaluation of main effects and interactions .

- Sample Size Calculation: Apply power analysis (α=0.05, β=0.20) to determine minimum replicates, ensuring statistical robustness .

- Data Analysis: Employ ANOVA with post-hoc tests (e.g., Tukey’s HSD) to dissect interaction effects. Report effect sizes and confidence intervals for clinical relevance .

Q. Basic: What criteria should guide the selection of analytical techniques for characterizing this compound's structural properties?

Methodological Answer:

- Purity Assessment: Use HPLC with a C18 column and UV detection (λ=254 nm) to quantify impurities. Validate methods via spike-recovery tests .

- Structural Elucidation: Combine NMR (¹H/¹³C) for functional group identification and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH) to assess this compound’s stability under stress conditions .

Q. Advanced: What methodologies resolve contradictions in this compound's pharmacokinetic data across studies?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies using PRISMA guidelines. Assess heterogeneity via I² statistics and subgroup analyses (e.g., species differences, administration routes) .

- In Silico Modeling: Apply physiologically based pharmacokinetic (PBPK) models to simulate this compound’s absorption-distribution-metabolism-excretion (ADME) profiles, reconciling discrepancies between in vivo and in vitro data .

- Sensitivity Analysis: Identify variables (e.g., plasma protein binding, hepatic clearance) contributing most to variability using Monte Carlo simulations .

Basic: How to formulate a research question exploring this compound's mechanism of action within a theoretical framework?

Methodological Answer:

- PICO Framework: Structure the question as: Population (e.g., mammalian cells), Intervention (this compound exposure), Comparison (untreated controls), Outcome (apoptosis markers) .

- Theoretical Anchoring: Link to existing frameworks (e.g., "How does this compound’s binding affinity correlate with its pro-apoptotic effects under the mitochondrial permeability transition pore theory?") .

- Operationalization: Define measurable endpoints (e.g., caspase-3 activation, cytochrome c release) to test the hypothesis .

Q. Advanced: What strategies ensure reproducibility when synthesizing this compound analogs with modified functional groups?

Methodological Answer:

- Stepwise Documentation: Provide detailed synthesis protocols (e.g., reaction temperature, solvent ratios, purification steps) in supplementary materials, adhering to Beilstein Journal guidelines .

- Characterization Redundancy: Cross-validate analogs using orthogonal techniques (e.g., IR for functional groups, X-ray crystallography for stereochemistry) .

- Open Data Sharing: Deposit raw spectral data (NMR, MS) in repositories like Zenodo, enabling independent verification .

Q. Basic: How to conduct a systematic literature review on this compound’s therapeutic potential?

Methodological Answer:

- Search Strategy: Use Boolean operators (e.g., "this compound AND (anti-cancer OR apoptosis)") across PubMed, Scopus, and Web of Science. Filter by publication date (last 10 years) and study type (e.g., in vivo) .

- Quality Assessment: Apply GRADE criteria to evaluate evidence strength, prioritizing randomized controlled trials (RCTs) and mechanistic studies .

- Data Extraction: Tabulate findings (e.g., IC₅₀ values, model systems) in a standardized template for comparative analysis .

Q. Advanced: What statistical approaches address multicollinearity in multivariate analyses of this compound’s bioactivity?

Methodological Answer:

- Variable Screening: Perform principal component analysis (PCA) to reduce dimensionality and identify correlated variables (e.g., IC₅₀ vs. logP) .

- Regularization Techniques: Apply LASSO regression to penalize non-predictive variables, enhancing model interpretability .

- Validation: Use k-fold cross-validation (k=10) to assess model generalizability and avoid overfitting .

Propiedades

Número CAS |

3738-01-0 |

|---|---|

Fórmula molecular |

C20H20O4 |

Peso molecular |

324.4 g/mol |

Nombre IUPAC |

(7S,8R,9R)-9-(1,3-benzodioxol-5-yl)-7,8-dimethyl-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole |

InChI |

InChI=1S/C20H20O4/c1-11-7-13-4-6-16-20(24-10-22-16)19(13)18(12(11)2)14-3-5-15-17(8-14)23-9-21-15/h3-6,8,11-12,18H,7,9-10H2,1-2H3/t11-,12+,18+/m0/s1 |

Clave InChI |

HTUIKPYRGODLDO-VNBZBWLYSA-N |

SMILES |

CC1CC2=C(C(C1C)C3=CC4=C(C=C3)OCO4)C5=C(C=C2)OCO5 |

SMILES isomérico |

C[C@H]1CC2=C([C@H]([C@@H]1C)C3=CC4=C(C=C3)OCO4)C5=C(C=C2)OCO5 |

SMILES canónico |

CC1CC2=C(C(C1C)C3=CC4=C(C=C3)OCO4)C5=C(C=C2)OCO5 |

Sinónimos |

otobain |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.